M3 Receptor Binding Affinity Comparison: Imidafenacin vs. Tolterodine, Oxybutynin, Propiverine, and Darifenacin
Imidafenacin exhibits a unique muscarinic receptor subtype selectivity profile characterized by high affinity for M3 (Kb = 0.317 nM) and M1 receptors with lower affinity for M2 receptors (IC50 = 4.13 nM). In contrast, comparator agents tolterodine, oxybutynin, and propiverine demonstrate no significant selectivity among M1, M2, and M3 receptor subtypes in human recombinant receptor binding assays [1]. Darifenacin shows selective M3 receptor antagonism but differs from imidafenacin's dual M3/M1 selectivity profile [1]. Imidafenacin's binding affinity for recombinant human M1-M5 receptors is Ki = 7.55, 22.6, 1.42, 8.86, and 2.63 nM, respectively, confirming the M3-selective binding profile [2].
| Evidence Dimension | Muscarinic receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Imidafenacin: M3 Kb = 0.317 nM; M2 IC50 = 4.13 nM; M1-M5 Ki = 7.55, 22.6, 1.42, 8.86, 2.63 nM |
| Comparator Or Baseline | Tolterodine: No selectivity among M1, M2, M3 receptors; Oxybutynin: No selectivity among M1, M2, M3 receptors; Propiverine: No selectivity among M1, M2, M3 receptors; Darifenacin: M3-selective only |
| Quantified Difference | Imidafenacin: 13-fold M3 over M2 selectivity (0.317 nM vs 4.13 nM); Comparators: No significant subtype discrimination |
| Conditions | Human recombinant muscarinic receptor binding assays; functional assays in rat urinary bladder and salivary gland |
Why This Matters
M3 receptor antagonism mediates therapeutic bladder smooth muscle relaxation, while M2 receptor antagonism is associated with cardiac side effects; imidafenacin's M3/M2 selectivity ratio enables research applications requiring bladder-specific muscarinic blockade with reduced cardiac confounding.
- [1] Kobayashi F, Yageta Y, Segawa M, Matsuzawa S. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. Arzneimittelforschung. 2007;57(3):147-154. View Source
- [2] Cayman Chemical. Imidafenacin Product Datasheet. Kis for recombinant human M1-M5 receptors: 7.55, 22.6, 1.42, 8.86, and 2.63 nM respectively. View Source
